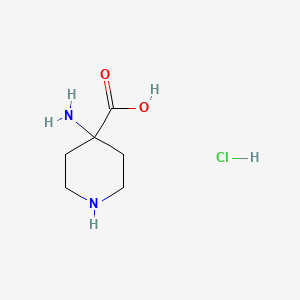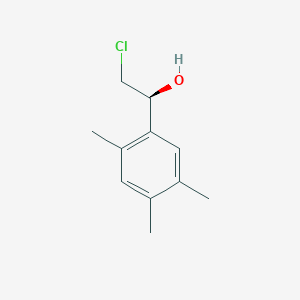
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, or more commonly referred to as DMMP, is a compound found in several plant species and is used in scientific research as a model compound for studying biological processes. DMMP is a cyclic compound with a molecular weight of 246.31 g/mol and a boiling point of 270.6°C. It is a colorless liquid with a sweet odor and a low toxicity. DMMP has been used in a variety of studies, including those related to the synthesis of other compounds, the study of metabolic pathways, and the development of drugs.
作用機序
DMMP is metabolized by enzymes in the body, including cytochrome P450 enzymes. These enzymes are responsible for the oxidation of DMMP, resulting in the formation of various metabolites. These metabolites are then further metabolized by other enzymes, resulting in the formation of other compounds. This process is important for the proper functioning of the body, as it helps to regulate the levels of various compounds in the body.
Biochemical and Physiological Effects
DMMP has been studied for its biochemical and physiological effects. Studies have shown that DMMP can inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, DMMP has been found to have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. DMMP has also been found to have antioxidant properties, as it has been shown to reduce the production of reactive oxygen species.
実験室実験の利点と制限
DMMP is a useful compound for laboratory experiments, as it is easy to synthesize and has a low toxicity. Additionally, DMMP can be metabolized by enzymes in the body, allowing for the study of metabolic pathways. However, DMMP is not suitable for all experiments, as it has a low solubility in water and is not stable at high temperatures.
将来の方向性
The future of DMMP research is promising, as it has a wide range of potential applications. It can be used to study the synthesis of drugs and other biologically active compounds, as well as to study metabolic pathways. Additionally, DMMP can be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, DMMP can be used to study the antioxidant and anti-inflammatory properties of compounds. Finally, DMMP can be used to study the mechanism of action of various compounds, as it can be metabolized by enzymes in the body.
合成法
DMMP can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction results in the formation of an alkene, which is then oxidized to form DMMP. Other methods of synthesis include the reaction of an aldehyde or ketone with a Grignard reagent, the oxidation of a hydrocarbon, and the use of a sulfur-containing reagent.
科学的研究の応用
DMMP has been used in a wide range of scientific research applications. It has been used to study the synthesis of other compounds, such as the synthesis of drugs and other biologically active compounds. DMMP has also been used to study metabolic pathways, as it can be metabolized by enzymes in the body. Additionally, DMMP has been used in the development of drugs, as it can be used to study the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)11-9-15-8-10-16(20-2)12-18(15)21-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWOYJYVPHYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22920-53-2 |
Source


|
| Record name | 2,4-DIMETHOXY-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)




![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)







![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)